molecular formula C7H3ClF5NO B2531453 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine CAS No. 2287331-71-7

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

Cat. No.: B2531453
CAS No.: 2287331-71-7
M. Wt: 247.55
InChI Key: YSKINVFZCKBEHX-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is an organic compound with the molecular formula C7H3ClF5NO It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the second position and a pentafluoroethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 1,1,2,2,2-pentafluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+1,1,2,2,2-PentafluoroethanolBase, RefluxThis compound\text{2-Chloropyridine} + \text{1,1,2,2,2-Pentafluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+1,1,2,2,2-PentafluoroethanolBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the pentafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(methoxy)pyridine

Uniqueness

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential reactivity compared to other similar pyridine derivatives.

Properties

IUPAC Name

2-chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKINVFZCKBEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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